2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one
Overview
Description
2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that features a pyrazole ring fused with a quinazolinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one typically involves the reaction of 1-ethyl-3,5-dimethyl-1H-pyrazole with a suitable quinazolinone precursor under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions, which are performed in the presence of a base such as potassium phosphate and a solvent like 1,4-dioxane at elevated temperatures (e.g., 90°C) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process would be optimized for yield and purity, often involving purification steps such as preparative liquid chromatography and mass spectrometry to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or quinazolinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various substituted quinazolinone derivatives, which can be further utilized in medicinal chemistry and material science applications .
Scientific Research Applications
2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and quinazolinone derivatives, such as:
- 1-ethyl-3,5-dimethyl-1H-pyrazole
- 2,3-dihydro-4(1H)-quinazolinone
- 1-phenyl-1H-pyrazol-4-yl derivatives
Uniqueness
What sets 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one apart is its unique combination of the pyrazole and quinazolinone rings, which imparts distinct chemical and biological properties. This fusion allows for a broader range of applications and potential modifications to enhance its activity and selectivity .
Properties
IUPAC Name |
2-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2,3-dihydro-1H-quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-4-19-10(3)13(9(2)18-19)14-16-12-8-6-5-7-11(12)15(20)17-14/h5-8,14,16H,4H2,1-3H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMOFTNKSRFRLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C2NC3=CC=CC=C3C(=O)N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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